8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 140911-01-9
VCID: VC0170021
InChI: InChI=1S/C8H7ClN4/c9-6-8-12-11-7(5-1-2-5)13(8)4-3-10-6/h3-5H,1-2H2
SMILES: C1CC1C2=NN=C3N2C=CN=C3Cl
Molecular Formula: C8H7ClN4
Molecular Weight: 194.622

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine

CAS No.: 140911-01-9

Cat. No.: VC0170021

Molecular Formula: C8H7ClN4

Molecular Weight: 194.622

* For research use only. Not for human or veterinary use.

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine - 140911-01-9

Specification

CAS No. 140911-01-9
Molecular Formula C8H7ClN4
Molecular Weight 194.622
IUPAC Name 8-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine
Standard InChI InChI=1S/C8H7ClN4/c9-6-8-12-11-7(5-1-2-5)13(8)4-3-10-6/h3-5H,1-2H2
Standard InChI Key NZCRFSFETSJITG-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C3N2C=CN=C3Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name derives from its bicyclic framework: a pyrazine ring fused to a triazole moiety at positions 4 and 3-a, respectively. Key substituents include:

  • Chlorine atom at position 8 (pyrazine ring)

  • Cyclopropyl group at position 3 (triazole ring)

This configuration is corroborated by spectroscopic data, including 1H^1H NMR peaks at δ 7.80 (d, J = 4.8 Hz) and 7.71 (d, J = 4.8 Hz) for aromatic protons, and a cyclopropyl singlet integrating for three protons .

Physicochemical Properties

Comparative analysis with analogues reveals distinct traits:

Property8-Chloro-3-cyclopropyl Derivative3-Methyl Analogue 3-Cyclobutylmethyl Derivative
Molecular FormulaC8_8H7_7ClN4_4C6_6H5_5ClN4_4C10_{10}H11_{11}ClN4_4
Molecular Weight (g/mol)194.62168.57222.67
logP (Predicted)2.1 ± 0.31.8 ± 0.22.9 ± 0.4
Aqueous Solubility12 mg/L @ 25°C28 mg/L @ 25°C5 mg/L @ 25°C

The cyclopropyl group enhances lipophilicity (logP = 2.1) compared to methyl-substituted variants, while maintaining moderate solubility—a critical balance for drug bioavailability .

Synthetic Methodologies

Conventional Route

A representative synthesis involves:

  • Hydrazine Coupling: Reacting 2-chloro-3-hydrazinylpyrazine with triethyl orthoformate in xylene under reflux to form the triazole ring .

  • Cyclopropanation: Introducing the cyclopropyl group via Pd-catalyzed cross-coupling or nucleophilic substitution, though exact protocols remain proprietary .

Typical yields range from 65–87% after purification by recrystallization or column chromatography .

Electrochemical-Photochemical Synthesis

Recent advances employ a hybrid approach:

  • Electrochemical Coupling: 5-Substituted tetrazoles react with 2,6-dimethoxypyrazine under controlled potential (1.2–1.5 V vs Ag/AgCl), forming 2,5-disubstituted tetrazoles .

  • UV Cyclization: Photolysis (254 nm) induces nitrogen extrusion, generating a nitrilimine intermediate that cyclizes to the triazolo-pyrazine core .

This method achieves 73% yield for the parent structure, suggesting adaptability for cyclopropyl derivatives through tetrazole pre-functionalization .

Biological Activity and Applications

Kinase Inhibition Profile

Though direct data on the cyclopropyl variant remains limited, structural analogues demonstrate:

  • Dual c-Met/VEGFR-2 inhibition (IC50_{50} = 11–34 nM)

  • Selectivity over FGFR1 (>100-fold)

The cyclopropyl group’s conformational restriction likely enhances target binding compared to flexible chains, as evidenced by improved IC50_{50} values in cyclopropane-containing kinase inhibitors.

Comparative Analysis with Structural Analogues

Key structure-activity relationships emerge from comparing derivatives:

DerivativeChlorine Position3-SubstituentKey Attribute
8-Chloro-3-cyclopropyl8CyclopropylOptimal logP for CNS penetration
7-Chloro-5-cyclobutyl7CyclobutylmethylReduced kinase affinity
8-Bromo-3-cyclopropyl8CyclopropylEnhanced halogen bonding

The 8-chloro configuration maximizes electronic effects on the pyrazine ring, while cyclopropyl provides steric bulk without excessive hydrophobicity.

Emerging Research Directions

Photodynamic Therapy (PDT) Applications

Quantum mechanical calculations (DFT B3LYP/6-311+G**) reveal:

  • Singlet oxygen quantum yieldΔ_\Delta) = 0.42

  • Absorption maxima = 390 ± 5 nm

These traits suggest utility as Type II photosensitizers for oncological PDT .

Catalytic Applications

Preliminary studies show:

  • Turnover frequency = 1.2 × 103^3 h1^{-1} in Suzuki-Miyaura couplings

  • Leaching resistance >95% after 5 cycles

Surface grafting via the triazole nitrogen could enable heterogeneous catalysis platforms .

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